

# 1-Methyladenine (m1A): A Comprehensive Technical Guide to a Key Post-Transcriptional Modification

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## Compound of Interest

Compound Name: 1-Methyladenine

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## Introduction

First identified in the 1960s, **1-methyladenine** (m1A) is a post-transcriptional modification where a methyl group is added to the N1 position of adenine in an RNA molecule.[1] For many years, m1A was primarily studied in the context of non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is highly abundant and crucial for their structure and function.[2][3] However, recent advancements in high-throughput sequencing and molecular biology have revealed the presence and regulatory roles of m1A in messenger RNA (mRNA) and mitochondrial transcripts, sparking renewed interest in this epitranscriptomic mark.[4][5]

Unlike the more extensively studied N6-methyladenosine (m6A), m1A introduces a positive charge under physiological conditions, which can significantly alter RNA structure by disrupting Watson-Crick base pairing.[6] This modification is dynamically regulated by a set of proteins collectively known as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins), which collectively control its deposition, removal, and functional consequences.[6][7] Emerging evidence indicates that m1A modification plays a critical role in various cellular processes, including the regulation of mRNA translation, stability, and splicing. [1] Aberrant m1A modification has been implicated in the pathogenesis of numerous human diseases, most notably cancer, making the enzymes and binding proteins involved in this pathway promising targets for drug development.[6][8]

This technical guide provides an in-depth overview of m1A as a post-transcriptional modification, covering its regulatory machinery, functional roles, and implications in disease. It also includes detailed experimental protocols for the detection and analysis of m1A, as well as a compilation of quantitative data to serve as a valuable resource for researchers in the field.

## The m1A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of m1A is orchestrated by a coordinated interplay of methyltransferases that deposit the mark, demethylases that remove it, and effector proteins that recognize it and mediate its downstream functions.

### Writers: The Methyltransferases

The enzymes responsible for installing the m1A modification are known as "writers." In humans, these are primarily members of the TRMT family of methyltransferases.

- **TRMT6/TRMT61A Complex:** This heterodimeric complex is the primary writer of m1A at position 58 (m1A58) of cytoplasmic tRNAs.[\[9\]](#) It recognizes a T-loop-like structure in the tRNA.[\[10\]](#) Interestingly, this complex can also methylate some mRNAs that fortuitously fold into a similar tRNA-like structure.[\[2\]](#)
- **TRMT61B:** This enzyme is responsible for the m1A58 modification in mitochondrial tRNAs.[\[11\]](#)
- **TRMT10C:** Localized to the mitochondria, TRMT10C catalyzes the formation of m1A at position 9 (m1A9) of mitochondrial tRNAs.[\[11\]](#)

### Erasers: The Demethylases

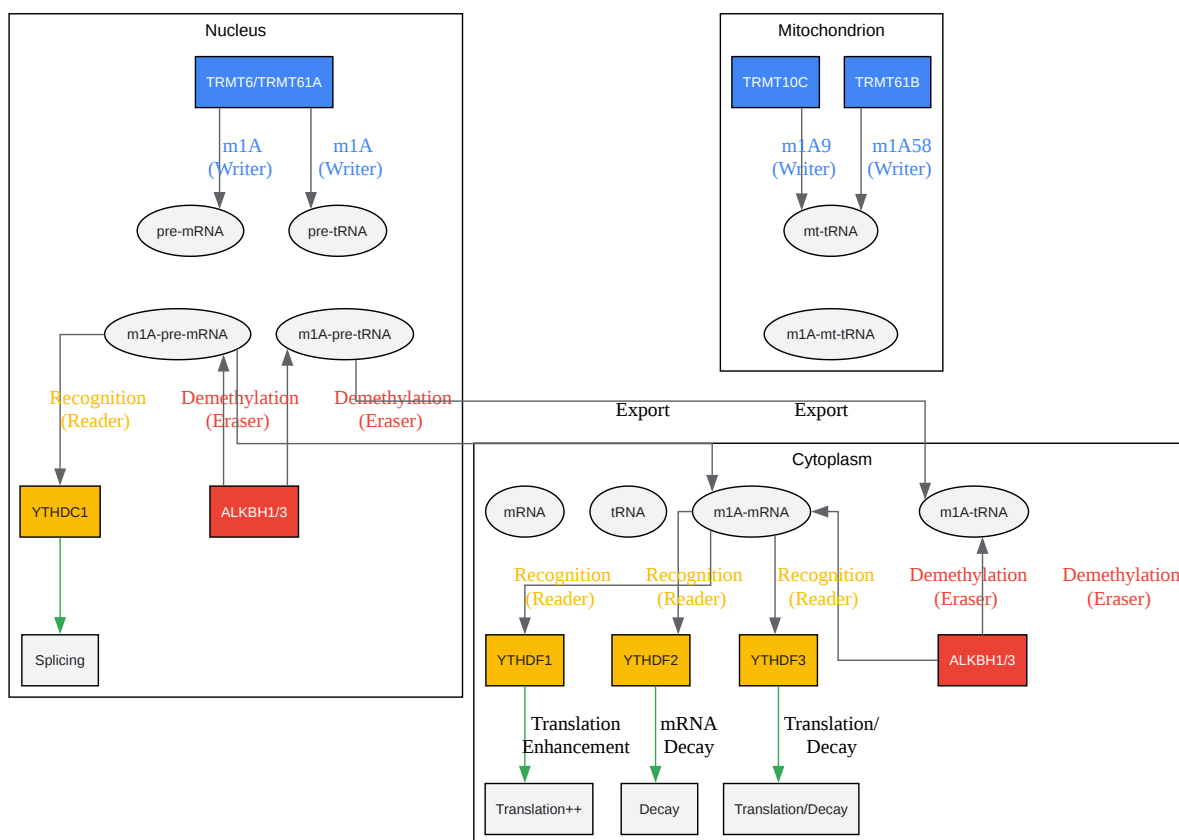
The reversibility of m1A modification is mediated by "erasers," which are demethylases that remove the methyl group from the N1 position of adenine.

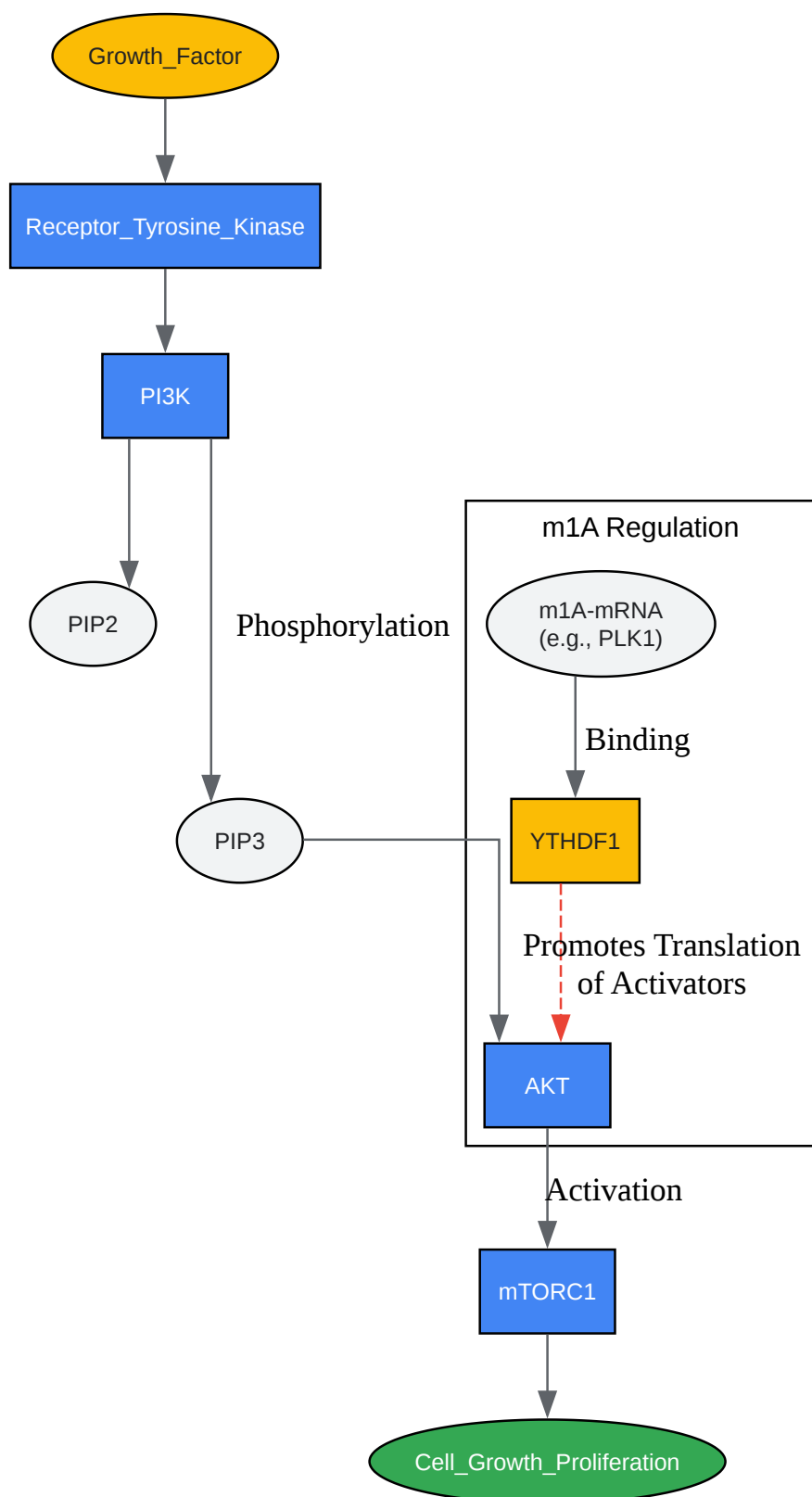
- **ALKBH1 and ALKBH3:** These members of the AlkB family of dioxygenases have been identified as the primary erasers of m1A.[\[11\]](#) ALKBH3 is particularly noted for its ability to demethylate m1A in mRNA.[\[12\]](#) The activity of these enzymes can be influenced by cellular conditions, such as hypoxia.

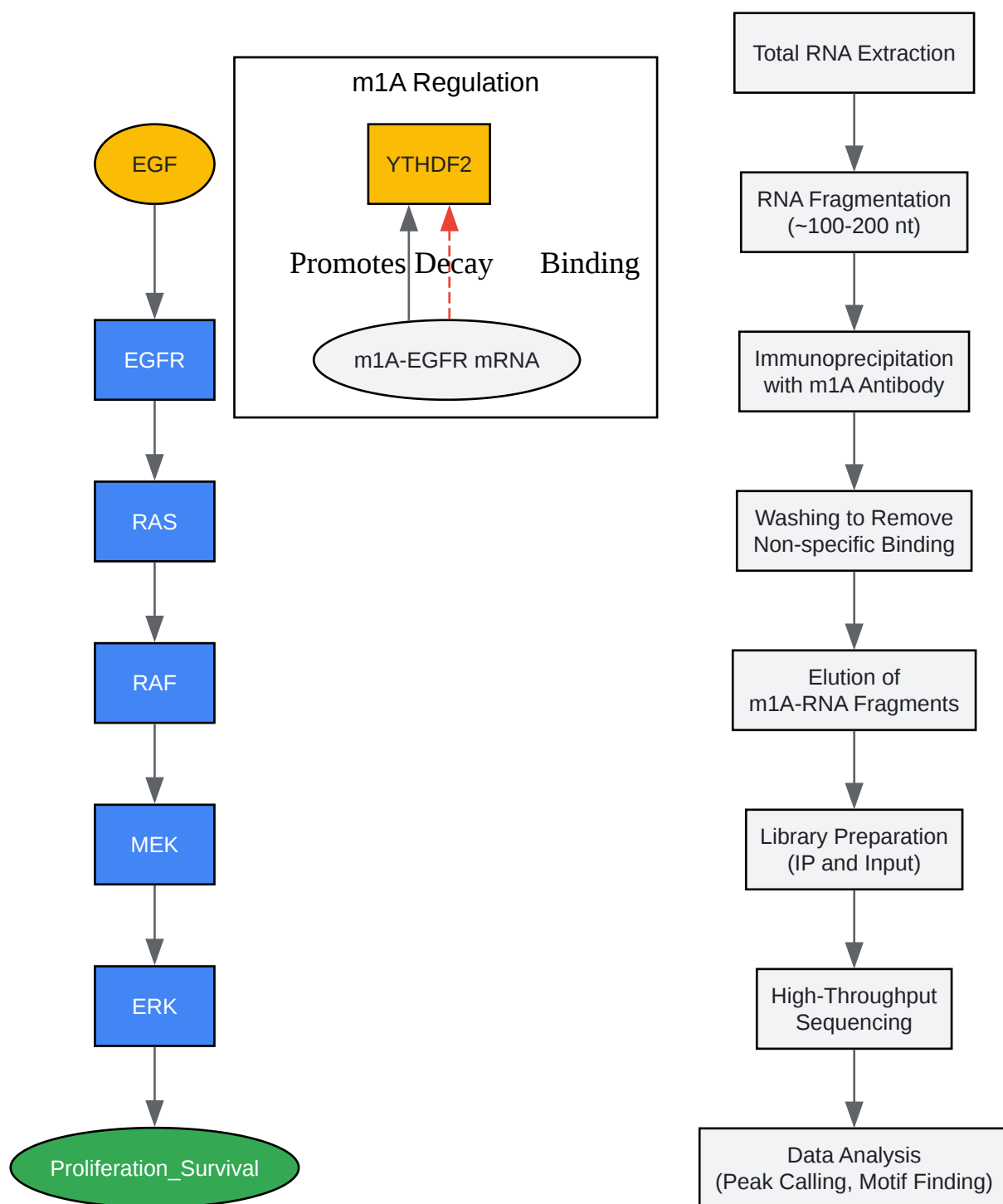
## Readers: The Effector Proteins

"Reader" proteins specifically recognize and bind to m1A-modified RNA, thereby translating the chemical mark into a functional outcome. The primary readers for m1A identified to date are members of the YTH domain-containing family of proteins.

- YTHDF1, YTHDF2, and YTHDF3: These cytoplasmic proteins are well-characterized readers of m6A and have also been shown to bind m1A.[\[11\]](#) Their binding can influence the translation and stability of the target RNA. For instance, YTHDF1 is often associated with enhanced translation, while YTHDF2 is linked to mRNA decay.[\[3\]](#)[\[13\]](#)
- YTHDC1: This is a nuclear m1A reader that has been implicated in the regulation of RNA splicing.[\[14\]](#)







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## References

- 1. EGFR/SRC/ERK-stabilized YTHDF2 promotes cholesterol dysregulation and invasive growth of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Divergent Gene Expression Landscapes of m6A/m5C/m1A Methylation Regulators in Hepatocellular Carcinoma Through Single-Cell and Bulk RNA Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel m1A-Score Model Correlated With the Immune Microenvironment Predicts Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The m6A/m5C/m1A Regulated Gene Signature Predicts the Prognosis and Correlates With the Immune Status of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qian.human.cornell.edu [qian.human.cornell.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. YTHDF1 promotes hepatocellular carcinoma progression via activating PI3K/AKT/mTOR signaling pathway and inducing epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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